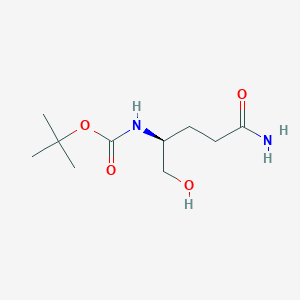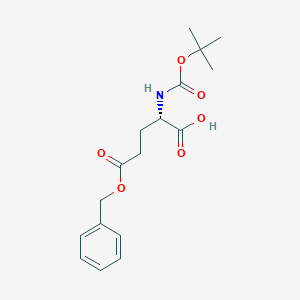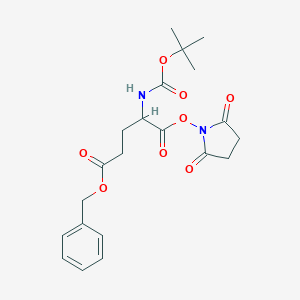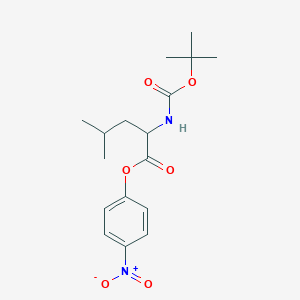
Boc-Ala-OSu
説明
Boc-Ala-OSu is a compound that features a succinimide moiety and a tert-butoxycarbonyl (Boc) protected amino group
科学的研究の応用
Boc-Ala-OSu has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.
作用機序
Target of Action
Boc-Ala-OSu, also known as Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate, is primarily used as a reactant in the synthesis of various biochemical compounds .
Mode of Action
This compound is used in the synthesis of peptides. It reacts with the C-terminal of amino acids or peptide chains to construct more complex peptide sequences . The Boc group (tert-butoxycarbonyl) in this compound serves as a protective group for the amino group during peptide synthesis .
Pharmacokinetics
Its solubility in organic solvents like methanol, ethanol, and dichloromethane suggests that it may have good bioavailability if used in a biological context .
Result of Action
As a reactant in chemical synthesis, the primary result of this compound’s action is the formation of more complex peptide sequences. The specific molecular and cellular effects would depend on the structure and function of the synthesized peptide .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, reactions involving this compound are typically carried out at room temperature or slightly heated, and an alkaline catalyst is often used . Furthermore, this compound should be stored under an inert atmosphere at -20°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-OSu typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
化学反応の分析
Types of Reactions
Boc-Ala-OSu can undergo various chemical reactions, including:
N-Boc Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amide bonds, which is crucial in peptide synthesis.
Substitution Reactions: The succinimide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
N-Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amide Bond Formation: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
N-Boc Deprotection: The primary product is the free amine.
Amide Bond Formation: The major product is the corresponding amide.
類似化合物との比較
Similar Compounds
Succinimido (S)-2-amino propionate: Lacks the Boc protection, making it more reactive.
N-Boc-amino acids: A broad class of compounds with similar Boc protection but different amino acid backbones.
Uniqueness
Boc-Ala-OSu is unique due to its combination of the succinimide moiety and Boc-protected amino group, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUWNFVTWKSDT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219552 | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-05-0 | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)

